molecular formula C21H18Br2N4S B15011650 1,3-bis{[(2-bromophenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione

1,3-bis{[(2-bromophenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B15011650
M. Wt: 518.3 g/mol
InChI Key: AVTNIDKSQUUUAQ-UHFFFAOYSA-N
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Description

1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE typically involves the reaction of 2-bromophenylamine with formaldehyde and 2-mercaptobenzimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-BIS({[(2-CHLOROPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
  • 1,3-BIS({[(2-FLUOROPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE
  • 1,3-BIS({[(2-METHYLPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE

Uniqueness

The presence of bromophenyl groups in 1,3-BIS({[(2-BROMOPHENYL)AMINO]METHYL})-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H18Br2N4S

Molecular Weight

518.3 g/mol

IUPAC Name

1,3-bis[(2-bromoanilino)methyl]benzimidazole-2-thione

InChI

InChI=1S/C21H18Br2N4S/c22-15-7-1-3-9-17(15)24-13-26-19-11-5-6-12-20(19)27(21(26)28)14-25-18-10-4-2-8-16(18)23/h1-12,24-25H,13-14H2

InChI Key

AVTNIDKSQUUUAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C3=CC=CC=C3N(C2=S)CNC4=CC=CC=C4Br)Br

Origin of Product

United States

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